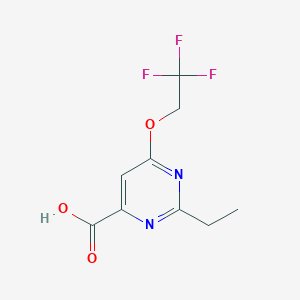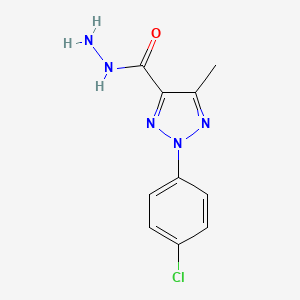
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of a bromophenyl group and a methylthio group in this compound suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.
Formation of Pyrimidine Ring: The aldehyde undergoes a condensation reaction with thiourea to form the pyrimidine ring.
Methylthio Group Introduction: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of the bromophenyl and methylthio groups.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the bromophenyl group.
Enzyme Inhibitors: May act as inhibitors for certain enzymes, particularly those involved in nucleic acid metabolism.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industry
Material Science: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl group can enhance binding affinity to certain targets, while the methylthio group can modulate the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
6-Phenyl-2-(methylthio)pyrimidine-4-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity.
6-(4-Chlorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a chlorine atom instead of bromine, which may alter its reactivity and binding properties.
6-(4-Bromophenyl)-2-(ethylthio)pyrimidine-4-carboxylic acid: Contains an ethylthio group instead of a methylthio group, which may affect its solubility and reactivity.
Uniqueness
6-(4-Bromophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the combination of the bromophenyl and methylthio groups, which can confer specific reactivity and biological activity not seen in similar compounds.
特性
分子式 |
C12H9BrN2O2S |
|---|---|
分子量 |
325.18 g/mol |
IUPAC名 |
6-(4-bromophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17) |
InChIキー |
QIXWGKRDZPGXIZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)
![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)









![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)
![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)
